molecular formula C19H16Cl2N2O5 B4211751 2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate

2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4211751
M. Wt: 423.2 g/mol
InChI Key: RFBROOAUPGZDOS-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a nitrophenyl group, and a pyrrolidinecarboxylate moiety.

Preparation Methods

The synthesis of 2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the dichlorobenzyl and nitrophenyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as biological probes or inhibitors in biochemical studies.

    Medicine: The compound or its derivatives could be explored for therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:

    Propofol analogs: These compounds share some structural similarities but differ in their specific functional groups and applications.

    Dialkylphenol derivatives: These compounds have similar aromatic structures but may have different substituents and properties.

The uniqueness of this compound lies in its specific combination of dichlorobenzyl, nitrophenyl, and pyrrolidinecarboxylate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O5/c1-11-2-5-15(8-17(11)23(26)27)22-9-13(6-18(22)24)19(25)28-10-12-3-4-14(20)7-16(12)21/h2-5,7-8,13H,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBROOAUPGZDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
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2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
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2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
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2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
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2,4-Dichlorobenzyl 1-(4-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate

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